

# 1-Phenylcyclohexylamine as a phencyclidine (PCP) metabolite

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## Compound of Interest

Compound Name: **1-Phenylcyclohexylamine**

Cat. No.: **B1663984**

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## 1-Phenylcyclohexylamine: A Key Metabolite of Phencyclidine

### An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

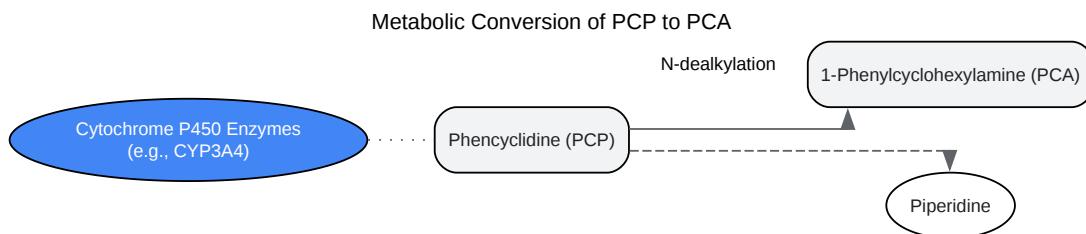
Introduction: **1-Phenylcyclohexylamine** (PCA) is a primary metabolite of the dissociative anesthetic phencyclidine (PCP). As a pharmacologically active compound in its own right, PCA contributes to the overall physiological and toxicological profile observed after PCP administration. This technical guide provides a comprehensive overview of PCA's role as a PCP metabolite, detailing its formation, analytical detection, and the downstream signaling effects of its primary pharmacological action.

## Metabolic Pathway of Phencyclidine to 1-Phenylcyclohexylamine

Phencyclidine undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The formation of **1-Phenylcyclohexylamine** occurs via N-dealkylation of the piperidine ring from the parent PCP molecule. While multiple CYP isoforms are involved in the overall metabolism of PCP, in vitro studies with human liver microsomes suggest a significant role for CYP3A4 in its biotransformation. Other isoforms, such as CYP2B6 and CYP2C19, are also involved in PCP

metabolism, primarily through hydroxylation of the cyclohexane ring. The N-dealkylation reaction results in the removal of the piperidine group, yielding PCA.

Below is a diagram illustrating the metabolic conversion of Phencyclidine to **1-Phenylcyclohexylamine**.



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Caption: Metabolic pathway of Phencyclidine to **1-Phenylcyclohexylamine**.

## Quantitative Data

The following tables summarize key quantitative data related to the analysis and properties of **1-Phenylcyclohexylamine**.

Table 1: Physicochemical Properties of **1-Phenylcyclohexylamine**

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>17</sub> N
Molecular Weight	175.27 g/mol
CAS Number	2201-24-3
DEA Schedule	II

Table 2: Typical Parameters for Analytical Quantification of **1-Phenylcyclohexylamine**

Analytical Method	Linearity Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantitation (LOQ) (µg/mL)	Accuracy (%) Recovery	Precision (% RSD)
RP-HPLC with UV Detection	1 - 100	~0.1	~0.3	98 - 102	< 2
GC-MS (with TFAA Derivatization )	0.1 - 50	~0.01	~0.03	97 - 103	< 5

## Experimental Protocols

### Protocol 1: Quantification of **1-Phenylcyclohexylamine** in a Biological Matrix (e.g., Urine) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the extraction and quantitative analysis of PCA from a urine sample.

#### 1. Sample Preparation and Extraction:

- To 1 mL of urine, add an appropriate internal standard (e.g., a deuterated analog of PCA).
- Adjust the pH of the sample to >10 with a suitable base (e.g., 1M NaOH).
- Perform liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., ethyl acetate), vortexing for 2 minutes, and centrifuging at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

#### 2. Derivatization:

- To the dried extract, add 50  $\mu$ L of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA).
- Cap the vial and heat at 70°C for 30 minutes.
- Cool the sample to room temperature before injection.

#### 3. GC-MS Analysis:

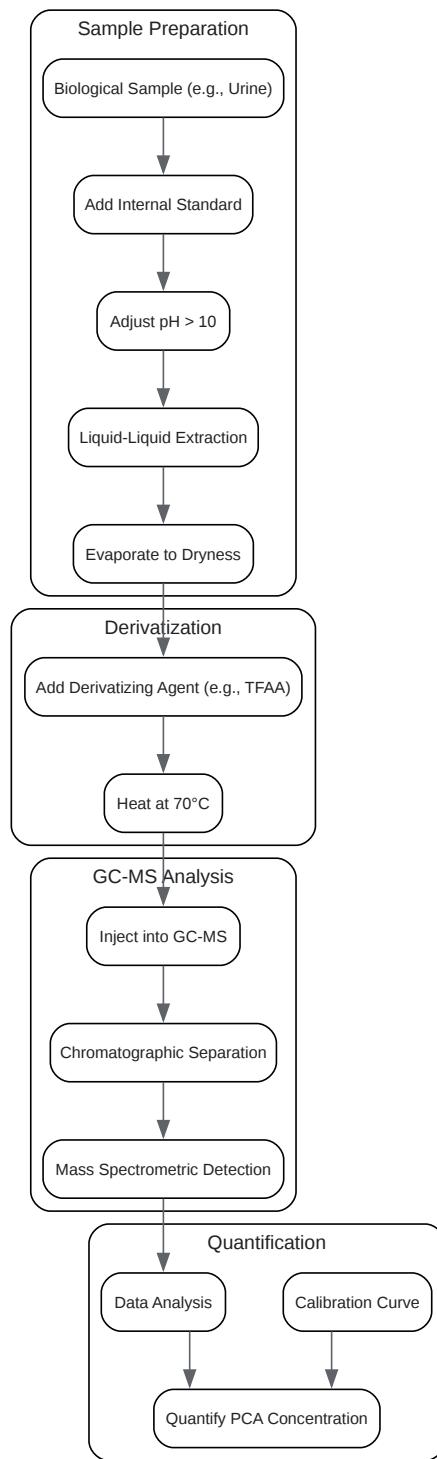
- Gas Chromatograph (GC) Conditions:
  - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness.
  - Injector Temperature: 250°C.
  - Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.
  - Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized PCA and the internal standard.

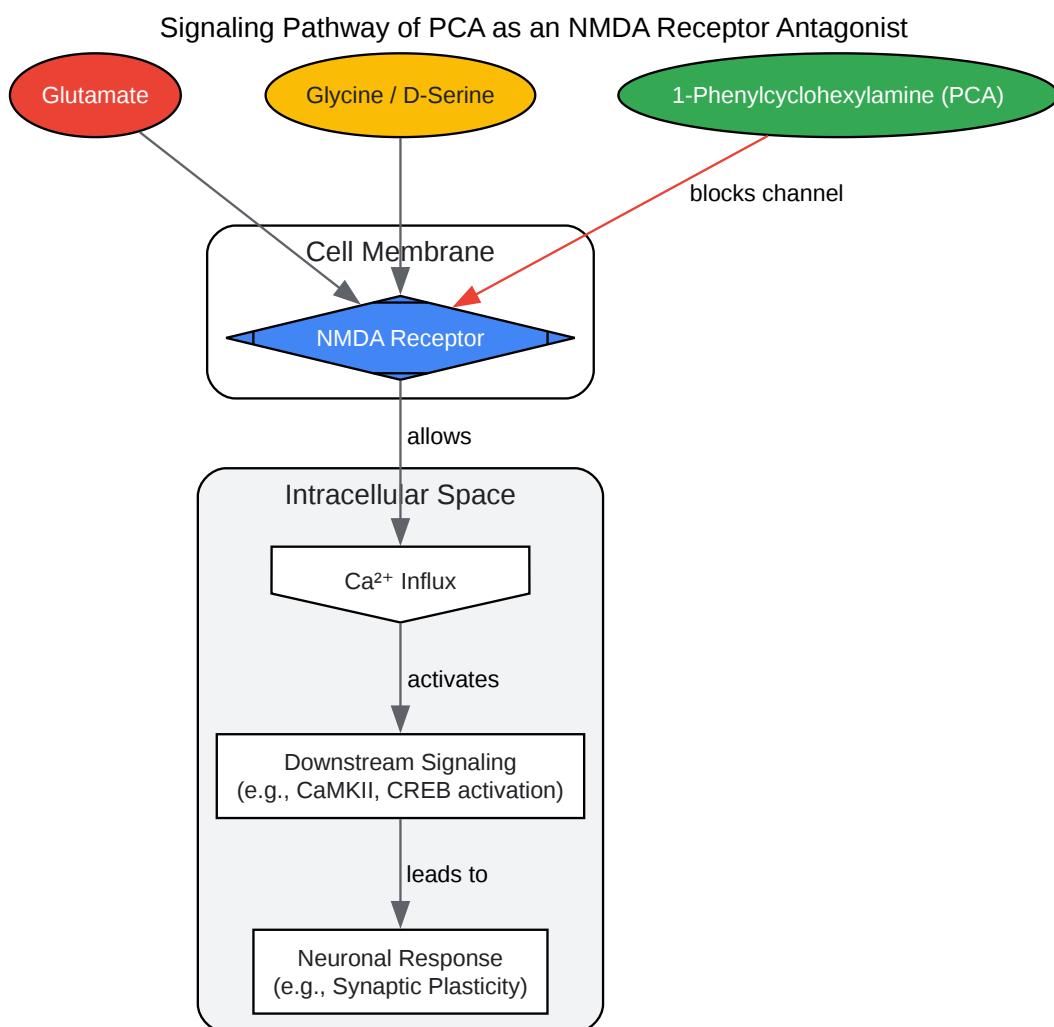
#### 4. Quantification:

- Construct a calibration curve by analyzing standards of known concentrations.
- Determine the concentration of PCA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Below is a workflow diagram for the GC-MS analysis of **1-Phenylcyclohexylamine**.

## Workflow for GC-MS Analysis of PCA





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